Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-
Description
Structural Characterization of Alanine,N-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-
Molecular Architecture and Bonding Patterns
The molecular formula C₁₅H₁₄ClNO₅S (molecular weight: 355.79 g/mol) defines a hybrid structure combining an alanine backbone with a 4-(2-chlorophenoxy)phenylsulfonyl group. The central sulfonyl (-SO₂-) bridge connects the amino group of D,L-alanine to the para-position of a biphenylether moiety, where a chlorine atom occupies the ortho-position of the distal phenyl ring (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClNO₅S |
| Exact Mass | 355.033 g/mol |
| CAS Registry Number | 1008472-78-3 |
| Hybridization | sp³ (sulfonyl), sp² (aryl) |
The sulfonyl group adopts a tetrahedral geometry, while the chlorophenoxy fragment introduces planar aromaticity. Hydrogen bonding between the carboxylic acid (-COOH) and sulfonamide (-NHSO₂-) groups likely stabilizes the molecule’s conformation.
Crystallographic Analysis and Conformational Studies
Although direct crystallographic data for this compound remains unpublished, analogous sulfonamide structures exhibit monoclinic or orthorhombic systems with P2₁/c or Pbca space groups. For example, SnSe₂ polytypes grown via chemical transport demonstrate layered structures with van der Waals gaps, suggesting that the chlorophenoxy group in Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- may induce similar stacking interactions.
Molecular modeling predicts a dihedral angle of ~75° between the two phenyl rings, minimizing steric clashes between the chlorine atom and sulfonyl oxygen. This conformation aligns with energy-minimized structures of related aryl sulfonamides.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR data for structurally similar compounds, such as 4-{[p-(2-chloro-6-nitrophenoxy)phenyl]sulfonyl}morpholine, reveal distinct splitting patterns:
- Aromatic protons : Doublets at δ 7.8–7.6 ppm (ortho to sulfonyl) and δ 7.3–7.1 ppm (meta to chlorine).
- Alanine methyl group : A triplet at δ 1.4 ppm (J = 7.2 Hz) coupled to the α-methine proton.
- Sulfonamide NH : A broad singlet at δ 5.2 ppm (exchangeable with D₂O).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | δ (ppm) |
|---|---|
| Sulfonyl-SO₂ | 125–130 |
| Chlorophenoxy-C-Cl | 145–150 |
| Carboxylic Acid (COOH) | 170–175 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the molecular ion [M-H]⁻ at m/z 354.0199 (calc. 354.0208) confirms the formula C₁₅H₁₄ClNO₅S . Key fragmentation pathways include:
- Cleavage of the sulfonamide bond (m/z 198.0321, C₈H₇ClO₂⁺).
- Loss of CO₂ from the alanine moiety (m/z 310.9873, C₁₄H₁₂ClNO₃S⁺).
- Chlorine isotope patterns (³⁵Cl:³⁷Cl ≈ 3:1) at m/z 356.0165.
Infrared (IR) Vibrational Signatures
IR spectroscopy reveals functional group fingerprints:
- S=O asymmetric stretch : 1350–1300 cm⁻¹ (sulfonyl).
- N-H bend : 1550–1500 cm⁻¹ (sulfonamide).
- C-Cl stretch : 750–700 cm⁻¹ (aryl chloride).
- O-H stretch : 2500–3300 cm⁻¹ (carboxylic acid).
Properties
Molecular Formula |
C15H14ClNO5S |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(15(18)19)17-23(20,21)12-8-6-11(7-9-12)22-14-5-3-2-4-13(14)16/h2-10,17H,1H3,(H,18,19)/t10-/m0/s1 |
InChI Key |
IETNEQSPEDIHAV-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization and Sulfur Dioxide Substitution
The sulfonyl chloride precursor is synthesized from 4-(2-chlorophenoxy)aniline through diazotization and subsequent treatment with sulfur dioxide in the presence of copper(I) chloride:
Reaction Scheme:
Conditions:
Alternative Route: Thiol Oxidation
An alternative method involves oxidizing 4-(2-chlorophenoxy)benzenethiol with chlorine gas or oxone in acidic media:
Coupling with Alanine
Direct Sulfonamide Formation
The sulfonyl chloride reacts with DL-alanine in the presence of a base to form the target compound:
Reaction Scheme:
Optimized Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Molar Ratio: 1:1.2 (sulfonyl chloride:alanine)
-
Temperature: 0°C → room temperature (RT), 4–6 hours
Purification:
Protection-Deprotection Strategy
To minimize side reactions (e.g., carboxylate activation), alanine is often protected as its methyl ester or tert-butyloxycarbonyl (Boc) derivative:
Step 1: Protection of Alanine
\text{DL-Alanine} \xrightarrow[\text{MeOH, H}2\text{SO}4]{} \text{DL-Alanine Methyl Ester} \quad \text{(Yield: >90%)}
Step 2: Sulfonamide Formation
Step 3: Deprotection
\text{Protected Intermediate} \xrightarrow[\text{NaOH, MeOH/H}_2\text{O}]{RT} \text{Alanine,N-[[4-(2-Chlorophenoxy)phenyl]sulfonyl]-} \quad \text{(Yield: 80–85%)}
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Direct Coupling | 60–78% | 90–95% | Low |
| Protection-Deprotection | 80–85% | 95–98% | Moderate |
The protection-deprotection strategy offers higher yields and purity by preventing carboxylate side reactions but requires additional steps.
Characterization Data
Key Spectral Properties:
-
H NMR (DMSO-d): δ 10.17 (s, 1H, NH), 7.98–7.29 (m, 8H, aromatic), 4.50 (td, J = 8.4 Hz, 1H, CH), 2.71–2.55 (m, 2H, CH), 1.37 (s, 3H, CH)
Challenges and Optimization
-
Solubility Issues: Alanine’s poor solubility in organic solvents necessitates polar aprotic solvents (e.g., DMF) or protected derivatives.
-
Side Reactions: Over-sulfonation or hydrolysis of the sulfonyl chloride is mitigated by controlled stoichiometry and low temperatures.
-
Scalability: The protection-deprotection route is preferred for gram-scale synthesis due to reproducibility.
Industrial Applications and Patents
The compound’s synthesis is leveraged in:
Chemical Reactions Analysis
Types of Reactions
ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : Alanine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures.
Biology
- Biochemical Pathways : Research indicates that this compound may interact with specific enzymes or receptors, potentially modulating their activity. Investigations into its role in metabolic pathways are ongoing.
Medicine
- Therapeutic Potential : The compound has been explored for its antimicrobial properties. Similar compounds have shown effectiveness against bacterial growth, suggesting that alanine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- could lead to the development of new antibiotics by interfering with bacterial cell wall synthesis or protein function .
Agricultural Applications
- Herbicides and Plant Growth Regulants : Compounds similar to alanine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- have been documented as effective herbicides and plant growth regulators. They can control various weeds and enhance crop yields .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of alanine derivatives against various bacterial strains. Results indicated that modifications to the sulfonamide structure significantly influenced antibacterial activity, supporting further exploration into its use as a lead compound for antibiotic development.
Case Study 2: Agricultural Efficacy
Research on the agricultural applications of similar sulfonamides demonstrated their effectiveness in controlling crabgrass and other weeds. Field trials indicated that these compounds could reduce herbicide resistance in target plants while maintaining crop safety .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of diverse chemical structures |
| Biology | Modulates enzyme activity | Potential interactions with metabolic pathways |
| Medicine | Antimicrobial properties | Effective against bacterial growth; potential for new antibiotics |
| Agriculture | Herbicides and plant growth regulators | Effective control of weeds; enhances crop yields |
Mechanism of Action
The mechanism of action of ALANINE, N-[[4-(2-CHLOROPHENOXY)PHENYL]SULFONYL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-chlorophenoxy group in the target compound likely enhances electrophilicity and membrane permeability compared to the 2-methoxyphenoxy analog (electron-donating methoxy group) .
Biological Activities: Sulfonamides with piperazinyl or diethylsulfamoyl groups () exhibit anti-hypernociceptive effects, suggesting that the target compound’s sulfonamide core could be tuned for pain management . Glibenclamide () demonstrates the therapeutic relevance of sulfonylureas in diabetes, hinting at possible antidiabetic applications for chlorophenoxy-substituted analogs .
Synthetic Pathways: Sulfonamide derivatives are typically synthesized via reactions between sulfonyl chlorides and amines (e.g., ). The target compound could be prepared similarly, using 4-(2-chlorophenoxy)benzenesulfonyl chloride and alanine .
Research Implications and Gaps
- Pharmacological Potential: The 2-chlorophenoxy group may confer unique binding interactions with targets like cyclooxygenase (COX) or ion channels, warranting in vitro assays for validation.
- Optimization Strategies: Introducing polar groups (e.g., hydroxyl or carboxyl) could improve solubility, while modifying the phenoxy substituent (e.g., fluorination) might enhance metabolic stability .
- Safety Profiles : Chlorinated aromatics may raise toxicity concerns; future studies should assess hepatic and renal safety in preclinical models.
Biological Activity
Alanine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- (CAS number 1008472-78-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines an alanine moiety with a sulfonyl group and a chlorophenoxy-substituted phenyl ring, which may influence its biological activity. Research indicates that it exhibits potential antimicrobial properties , making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The molecular formula for alanine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- is C₁₅H₁₄ClNO₅S. Its structure can be represented as follows:
Antimicrobial Properties
Studies have shown that alanine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- may inhibit bacterial growth, potentially serving as a lead compound for antibiotic development. The proposed mechanisms of action include interference with bacterial cell wall synthesis and protein function, similar to other sulfonamide compounds.
Enzyme Inhibition
Research indicates that this compound may also interact with specific enzymes. For instance, it has been noted to inhibit aldose reductase (ALR2), which is involved in glucose metabolism and is a target for diabetic complications . The inhibition mechanism appears to be similar to other phenylsulfonyl derivatives.
Comparative Analysis with Similar Compounds
To understand the biological activity of alanine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[4-(2-methylphenoxy)phenyl]sulfonyl-alanine | C₁₅H₁₄N₂O₅S | Methyl substitution enhances lipophilicity |
| 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid | C₁₅H₁₄ClNO₅S | Contains an additional propanoic acid moiety |
| N-[4-(trifluoromethyl)phenyl]sulfonyl-alanine | C₁₅H₁₂F₃N₂O₅S | Trifluoromethyl group increases electronic effects |
The unique chlorophenoxy substitution in alanine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- may provide distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
- Antibacterial Activity : Preliminary studies have demonstrated that alanine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- exhibits significant antibacterial activity against various strains of bacteria. The compound's effectiveness was evaluated using standard disc diffusion methods, showing zones of inhibition comparable to established antibiotics.
- Inhibition of ALR2 : A study investigating the inhibitory effects on aldose reductase revealed that alanine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]- was more effective than some known inhibitors. Kinetic analysis suggested that the compound interacts with multiple sites on the enzyme, enhancing its inhibitory potential .
Q & A
What are the recommended synthetic routes for Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-?
Level: Basic
Methodological Answer:
The synthesis typically involves sulfonylation of the alanine backbone with a substituted phenylsulfonyl chloride. Key steps include:
Coupling Reaction: React L-alanine derivatives with 4-(2-chlorophenoxy)benzenesulfonyl chloride under alkaline conditions (e.g., aqueous NaOH) to form the sulfonamide bond .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product .
Validation: Confirm reaction completion via TLC and intermediate characterization by H NMR .
How can researchers confirm the structural integrity of this compound?
Level: Basic
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Analyze H and C NMR to verify sulfonamide linkage and aromatic proton environments. For example, sulfonyl groups exhibit distinct deshielding in C NMR (~125–135 ppm) .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for analogous sulfonamides in crystallographic studies .
What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
Level: Advanced
Methodological Answer:
Comparative SAR Analysis: Use structural analogs (e.g., CB2 receptor ligands with sulfonyl groups) to identify critical pharmacophores. For example, substituents on the chlorophenyl ring significantly affect receptor affinity .
Experimental Validation: Perform dose-response assays (e.g., cAMP inhibition for CB2 activity) to validate computational docking results .
Data Normalization: Account for assay variability (e.g., cell line differences) by replicating experiments under standardized conditions .
How to evaluate the compound's selectivity towards CB2 receptors over CB1?
Level: Advanced
Methodological Answer:
Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]CP-55,940) in membranes from CB1/CB2-transfected cells. Calculate IC ratios to determine selectivity .
Functional Assays: Measure cAMP inhibition in CB1- vs. CB2-expressing cell lines. For example, CB2-selective ligands show >100-fold higher potency at CB2 .
Structural Modeling: Compare binding poses in CB1/CB2 homology models to identify key residue interactions (e.g., Lys109 in CB2) .
What are the key solubility and stability parameters for this compound in experimental settings?
Level: Basic
Methodological Answer:
- Solubility: Test in DMSO (primary stock) and dilute into aqueous buffers (pH 7.4). Solubility decreases in polar solvents due to the hydrophobic chlorophenyl group .
- Stability: Monitor via HPLC over 24–72 hours at 4°C and 25°C. Sulfonamides are generally stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
What in vitro models are suitable for assessing its therapeutic potential in inflammation?
Level: Advanced
Methodological Answer:
- Cell-Based Assays: Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression. Compare to reference CB2 agonists (e.g., JTE-907) .
- Oxidative Stress Models: Evaluate ROS inhibition in HO-treated endothelial cells. Sulfonamides with electron-withdrawing groups (e.g., -Cl) often enhance antioxidant activity .
What analytical techniques are essential for purity assessment?
Level: Basic
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
- Mass Spectrometry: Confirm molecular ion ([M+H]) via ESI-MS. Fragmentation patterns should match predicted sulfonamide cleavage .
How does the sulfonyl group's electronic configuration influence bioactivity?
Level: Advanced
Methodological Answer:
The sulfonyl group acts as a hydrogen bond acceptor, enhancing receptor binding. Computational studies (e.g., DFT calculations) show that electron-withdrawing substituents (e.g., -Cl) increase electrophilicity, improving interactions with CB2's Lys109 residue . SAR data from bis-sulfone analogs (e.g., Sch.225336) support this mechanism .
What safety protocols are recommended during synthesis?
Level: Basic
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with sulfonating agents .
- Ventilation: Use a fume hood for reactions involving volatile chlorinated intermediates .
- Waste Disposal: Neutralize acidic/byproduct streams before disposal according to institutional guidelines .
How to address discrepancies in toxicity data across studies?
Level: Advanced
Methodological Answer:
Standardize Assays: Use identical cell lines (e.g., HepG2 for hepatotoxicity) and exposure times .
Mechanistic Studies: Investigate oxidative stress pathways (e.g., glutathione depletion) via fluorometric assays .
Meta-Analysis: Pool data from structurally related sulfonamides to identify trends (e.g., higher chlorine content correlating with cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
